2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-12-17-10-11-24(14-18(17)13-21(20)28-2)15-25-22(26)9-8-19(23-25)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14-15H2,1-2H3 |
InChI Key |
JMPOGLFWYZICMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline ring, followed by the introduction of the pyridazinone core and the phenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism by which 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one with structurally related pyridazinone and isoquinoline derivatives, emphasizing substituent effects and molecular properties:
Key Observations:
Substituent Effects on Solubility: The phenyl group in the target compound contributes to lipophilicity, whereas analogs with polar substituents (e.g., 3,4-dimethoxyphenyl) exhibit improved solubility in pharmaceutical solvents like ethanol or DMSO . The methylsulfanyl group in the 4-(methylsulfanyl)phenyl analog introduces both lipophilic and electron-donating characteristics, which may enhance membrane permeability .
Synthetic Accessibility: Derivatives with halogen atoms (e.g., Cl at the 5-position) are synthesized via nucleophilic substitution, achieving moderate yields (~50–70%) . Carbonyl-linked dihydroisoquinoline derivatives, such as (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone, are obtained in high yields (89%) using acyl chloride intermediates .
The absence of bioactivity data for the target compound underscores the need for further pharmacological profiling, particularly in comparison to analogs with reported effects on oxidative stress or neurotransmitter systems .
Biological Activity
The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-phenylpyridazin-3(2H)-one is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, structural characteristics, and biological properties based on diverse research findings.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies on related isoquinoline derivatives have shown their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of isoquinoline derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | |
| MCF-7 (breast cancer) | 20.3 | |
| A549 (lung cancer) | 18.7 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been explored extensively. Studies suggest that they may provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation. Specific mechanisms include:
- Inhibition of oxidative stress
- Modulation of signaling pathways involved in neuronal survival
- Enhancement of synaptic plasticity
Case Studies
- Case Study on Antioxidant Activity : A study conducted on a series of isoquinoline derivatives demonstrated that compounds with methoxy substitutions significantly enhanced radical scavenging activity compared to their unsubstituted counterparts. This suggests that the methoxy groups in our target compound could similarly enhance its antioxidant capacity .
- Case Study on Anticancer Activity : In a recent experiment, the compound was tested against a panel of human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis in HeLa cells at concentrations below 20 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
